molecular formula C14H13N3O4 B5849487 4-METHOXY-3-NITRO-N-(2-PYRIDYLMETHYL)BENZAMIDE

4-METHOXY-3-NITRO-N-(2-PYRIDYLMETHYL)BENZAMIDE

Cat. No.: B5849487
M. Wt: 287.27 g/mol
InChI Key: KUXQBVAFZUBAAL-UHFFFAOYSA-N
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Description

4-METHOXY-3-NITRO-N-(2-PYRIDYLMETHYL)BENZAMIDE is an organic compound that features a benzamide core substituted with a methoxy group at the 4-position, a nitro group at the 3-position, and a pyridylmethyl group at the nitrogen atom

Properties

IUPAC Name

4-methoxy-3-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-21-13-6-5-10(8-12(13)17(19)20)14(18)16-9-11-4-2-3-7-15-11/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXQBVAFZUBAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24839625
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-3-NITRO-N-(2-PYRIDYLMETHYL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Methoxylation: The substitution of a hydrogen atom with a methoxy group.

    Amidation: The formation of the benzamide structure by reacting the nitro-methoxy benzene with a pyridylmethylamine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and methoxylation reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-3-NITRO-N-(2-PYRIDYLMETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Reagents like halides or other nucleophiles in the presence of a base.

Major Products

    Reduction: The major product would be 4-METHOXY-3-AMINO-N-(2-PYRIDYLMETHYL)BENZAMIDE.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

4-METHOXY-3-NITRO-N-(2-PYRIDYLMETHYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-METHOXY-3-NITRO-N-(2-PYRIDYLMETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy and pyridylmethyl groups can enhance binding affinity to biological targets. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-METHOXY-3-NITROPYRIDINE: Shares the nitro and methoxy groups but lacks the benzamide structure.

    3-NITRO-4-METHOXYBENZOIC ACID: Similar functional groups but different core structure.

    4-METHOXY-3-NITROBENZALDEHYDE: Similar functional groups but different core structure.

Uniqueness

4-METHOXY-3-NITRO-N-(2-PYRIDYLMETHYL)BENZAMIDE is unique due to its combination of functional groups and the benzamide core, which provides distinct chemical and biological properties compared to its analogs.

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